A search of scientific databases like PubChem [] and Google Scholar doesn't reveal any published research directly investigating this particular molecule.
While the specific research applications are unknown, analysis of the compound's structure suggests potential areas of interest. The molecule contains several functional groups commonly found in ligands for metal ions. Additionally, the presence of aromatic rings and nitrogen atoms could indicate potential for applications in medicinal chemistry.
The lack of current research doesn't preclude future exploration of this molecule. Here are some potential areas of investigation:
The bipyridine and pyrazine moieties in the molecule could potentially chelate (bind) with metal ions. Research could explore its ability to complex with specific metals relevant to biological processes or catalysis.
The molecule's structure could serve as a starting point for designing new ligands with tailored properties for various applications.
Further research could investigate the molecule's potential biological activity and explore its use in drug discovery efforts.
2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide, commonly referred to as LGK974, is a synthetic compound known for its role as a Porcupine inhibitor. The compound features a complex structure characterized by a bipyridine moiety and a pyrazine-pyridine hybrid, contributing to its unique biological properties. Its molecular formula is C₁₈H₁₈N₄O, with a molecular weight of 396.44 g/mol .
The compound primarily functions as an inhibitor of the Porcupine enzyme, which is crucial in the post-translational modification of Wnt proteins. By inhibiting this enzyme, LGK974 prevents the secretion of Wnt proteins, thereby disrupting the Wnt signaling pathway, which is often implicated in various cancers and developmental processes . The inhibition mechanism involves binding to the active site of Porcupine, leading to the stabilization of Wnt ligands within cells.
LGK974 has demonstrated significant biological activity, particularly in cancer research. It exhibits potent inhibitory effects on the proliferation of cancer cells that are dependent on Wnt signaling. In vitro studies have shown that LGK974 can reduce tumor growth and metastasis in various cancer models, including colorectal and breast cancers . The compound's ability to modulate Wnt signaling makes it a promising candidate for therapeutic applications in oncology.
The synthesis of 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide typically involves several key steps:
LGK974 has several potential applications:
Interaction studies involving LGK974 have focused on its binding affinity to the Porcupine enzyme and its effects on downstream Wnt signaling pathways. These studies utilize various biochemical assays to measure the inhibitory effects on cell proliferation and migration in cancer cell lines. Additionally, in vivo studies have assessed its pharmacokinetics and therapeutic potential in animal models of cancer .
Several compounds share structural similarities or biological activity with 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide. Below are some notable examples:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
LGK974 | Structure | Porcupine inhibitor | Disrupts Wnt signaling |
IWP-2 | Similar bipyridine structure | Porcupine inhibitor | More selective for Wnt pathway |
XAV939 | Another bipyridine derivative | Inhibitor of tankyrase | Targets different pathway but similar applications |
C59 | Contains similar heterocycles | Inhibitor of Wnt signaling | Different mechanism targeting β-catenin |
The uniqueness of LGK974 lies in its specific structural modifications that enhance its selectivity and potency as a Porcupine inhibitor compared to other compounds targeting similar pathways .